molecular formula C9H16O B088694 3-Nonen-2-one CAS No. 14309-57-0

3-Nonen-2-one

Cat. No.: B088694
CAS No.: 14309-57-0
M. Wt: 140.22 g/mol
InChI Key: HDKLIZDXVUCLHQ-UHFFFAOYSA-N
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Description

3-Nonen-2-one: is an organic compound with the molecular formula C₉H₁₆O . It is an enone, specifically a nonenone, characterized by a double bond between the third and fourth carbon atoms and a ketone group on the second carbon atom. This compound is known for its pleasant, fruity odor and is used in various applications, including as a flavoring agent and in scientific research .

Mechanism of Action

Target of Action

3-Nonen-2-one, a type of enone , primarily targets the quorum sensing (QS) system in certain bacterial species such as Vibrio spp. . The QS system is a mechanism of cell-cell microbial communication that leads to the formation of biofilms and increases microbial pathogenicity .

Mode of Action

Biochemical Pathways

The primary biochemical pathway affected by this compound is the QS system. By inhibiting this system, this compound disrupts the formation of biofilms and reduces microbial pathogenicity . Additionally, it has been found to act as a double bond reductase, reducing the adjacent C=C double bond of certain compounds to a single bond .

Pharmacokinetics

Its hydrophobic parameter (xlogp) is 282 , suggesting that it may have good lipid solubility, which could influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is the reduction of microbial pathogenicity. By inhibiting the QS system, it disrupts biofilm formation and reduces the production of virulence factors . This can potentially reduce the virulence of pathogenic bacteria and make them more susceptible to immune responses or antibiotic treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nonen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-Nonen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nonen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its role as an inhibitor of enzymes such as glutathione transferase, which is involved in detoxification processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used as a flavoring agent in the food industry due to its pleasant odor

Comparison with Similar Compounds

  • 3-Non-3-en-2-one
  • (Z)-3-nonen-2-one
  • trans-3-Nonen-2-one

Comparison: 3-Nonen-2-one is unique due to its specific double bond and ketone placement, which confer distinct chemical properties and reactivity. Compared to its isomers, such as (Z)-3-nonen-2-one, it may exhibit different reactivity patterns and biological activities.

Properties

IUPAC Name

(E)-non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLIZDXVUCLHQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316311
Record name (E)-3-Nonen-2-one
Source EPA DSSTox
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity-berry
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.846
Record name 3-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18402-83-0, 14309-57-0
Record name (E)-3-Nonen-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonen-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonen-2-one, (3E)-
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Record name 3-Nonen-2-one
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-non-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Non-3-en-2-one
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Record name 3-NONEN-2-ONE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-nonen-2-one in agricultural research?

A1: Research indicates that this compound shows promise as a sprout inhibitor for stored potato tubers (Solanum tuberosum L.). [] When applied in vapor form, it effectively suppressed sprout growth in a concentration-dependent manner. [] Further studies suggest its potential as a postharvest fumigant to control gray mold (Botrytis cinerea) in strawberries. []

Q2: How is this compound metabolized in plants?

A2: Studies using strawberry fruit and potato tubers reveal that this compound is metabolized through reduction of the carbon-carbon double bond conjugated with the ketone carbonyl group. This process leads to the formation of 2-nonanone. [, , ] Additionally, strawberry fruit can further metabolize the compound into esters. []

Q3: Can you describe the synthetic pathways for producing this compound?

A3: this compound can be synthesized through a two-step process. First, acetone reacts with n-hexanal in the presence of aqueous KOH to produce 4-hydroxy-2-nonanone via an addition reaction. [] This intermediate can then undergo an elimination reaction in acidic conditions to yield a mixture of this compound and 4-nonen-2-one. []

Q4: How is this compound used in polymer chemistry?

A4: this compound serves as a monomer in palladium-mediated copolymerization reactions with other diazocarbonyl compounds like phenyldiazomethane and ethyl diazoacetate. [, ] These reactions produce copolymers containing various combinations of phenylmethylene, azo, acylmethylene, and ethoxycarbonylmethylene units within the main chain. []

Q5: Has this compound been used in organometallic chemistry?

A5: Yes, this compound reacts with organoindium reagents, specifically allylindium, to yield 1,4-addition products. [] The regioselectivity of this reaction appears to be influenced by the structure of the α,β-unsaturated ketone involved. []

Q6: What are the odor characteristics of this compound?

A6: this compound is identified as a potential impact odorant in strawberry vinegars, contributing to their overall aroma profile. [] Sensory analysis suggests it contributes to a "grassy" aroma note. []

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